molecular formula C14H11FN2OS B1262441 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one

2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one

Cat. No. B1262441
M. Wt: 274.32 g/mol
InChI Key: ZGNRNMZSQXWABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one is an organofluorine compound. It has a role as an anticoronaviral agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 2-(4-Fluorophenyl)-3-(2-pyridyl)thiazolidin-4-one and its derivatives have been synthesized through various techniques. For instance, 4-Fluorobenzaldehyde has been utilized for the preparation of similar thiazolidin-4-one derivatives (El Nezhawy et al., 2009).
  • Crystal Structure and Molecular Interactions : Detailed studies on the crystal structures of these compounds, such as the monoclinic system crystallization and intermolecular hydrogen bonds, have been conducted. This is crucial for understanding their potential applications in various fields (Iyengar et al., 2005).

Fluorescent Sensors and Photophysical Properties

  • Fluorescent Sensors : Derivatives of this compound have been used in the development of fluorescent sensors. For instance, their application in detecting Fe(III) ions through a ratiometric fluorescent sensor demonstrates their utility in chemical sensing and analysis (Wang et al., 2016).
  • Photophysical Studies : Investigations into the photophysical properties of such compounds have been conducted. This includes studying their fluorescence in different solvents, which is important for understanding their behavior in various environments (Zheng et al., 2006).

Biological Activities and Applications

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant activity, which is pivotal in biological and medicinal research. This includes the ability to scavenge oxygen free radicals (Nzhawy & Ramla, 2008).
  • Antibacterial and Anti-inflammatory Effects : Studies have shown that certain thiazolidin-4-one derivatives, including those similar to this compound, exhibit antibacterial and anti-inflammatory activities. These findings are significant for developing new therapeutic agents (Reddy et al., 2011).

properties

Molecular Formula

C14H11FN2OS

Molecular Weight

274.32 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11FN2OS/c15-11-6-4-10(5-7-11)14-17(13(18)9-19-14)12-3-1-2-8-16-12/h1-8,14H,9H2

InChI Key

ZGNRNMZSQXWABI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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